molecular formula C27H25FN4O2 B2400763 N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide CAS No. 1030127-69-5

N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide

Cat. No.: B2400763
CAS No.: 1030127-69-5
M. Wt: 456.521
InChI Key: DHRJBLLFLWXTFV-UHFFFAOYSA-N
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Description

N-[2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide (molecular formula: C₂₇H₂₅FN₄O₂; average mass: 456.521 g/mol) is a synthetic compound featuring a piperazine-carbonyl core hybridized with an indole scaffold and a 3-methylbenzamide substituent . Its structure is characterized by:

  • Piperazine fragment: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted at position 4 with a 2-fluorophenyl group.
  • Indole moiety: A bicyclic aromatic system (benzene fused to pyrrole) at position 2 of the piperazine-carbonyl group.
  • 3-Methylbenzamide: A methyl-substituted benzamide linked to the indole’s position 2.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-7-6-8-19(17-18)26(33)30-24-20-9-2-4-11-22(20)29-25(24)27(34)32-15-13-31(14-16-32)23-12-5-3-10-21(23)28/h2-12,17,29H,13-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRJBLLFLWXTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Oxadiazolyl Group: This step involves the formation of the oxadiazole ring, which can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially yielding amines or thiols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Piperazine-Carbonyl Hybrids with Fluorophenyl Substitutions

Compounds sharing the piperazine-carbonyl backbone but differing in substituents demonstrate how structural variations influence physicochemical and biological properties:

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2-Fluorophenyl 456.521 Not reported Indole-3-methylbenzamide hybrid; potential kinase inhibition activity.
3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide 2-Fluorobenzoyl 547.50 112–114 Higher molecular weight due to trifluoromethylphenyl group; lower yield (15%).
N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)isophthalamide 4-Methoxybenzoyl 535.53 72–74 Incorporates imidazole; designed for tyrosine kinase inhibition.
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives 4-Fluorobenzyl ~400–450 (estimated) Not reported Focus on melanogenesis inhibition; substituent position (para vs. ortho) affects activity.

Key Observations :

  • Fluorine substitution at the ortho position (as in the target compound) may enhance steric effects compared to para -substituted analogs .

Indole-Containing Piperazine Derivatives

Indole-piperazine hybrids are explored for their dual affinity toward aromatic and heterocyclic targets:

Compound Name Indole Substituents Piperazine Substituents Biological Activity
(Z)-3-(1-(2-Fluorobenzyl)-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile 2-Fluorobenzyl Coumarin-linked piperazine Antibacterial (Gram-positive pathogens)
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide Ethyl linker to 4-methylbenzamide None TLR4 modulation (hypothesized)
Target Compound 3-Methylbenzamide 2-Fluorophenyl Kinase inhibition (structural similarity to ).

Key Observations :

  • The target compound’s 3-methylbenzamide group may optimize steric and electronic interactions with kinase active sites compared to simpler amides .

Fluorophenyl Analogues in Drug Discovery

Fluorine is a common substituent to modulate bioavailability and metabolic stability:

Compound Name Fluorine Position Partner Functional Groups Notable Data
Target Compound 2-Fluorophenyl Piperazine-carbonyl, indole ChemSpider ID: 21777191
4-(4-{[N-Benzyl-N-(2-fluorobenzoyl)glycyl]amino}phenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide 2-Fluorophenyl Glycine-benzyl hybrid Complex peptidomimetic structure
N-(3-(Trifluoromethyl)phenyl)benzamide derivatives 3-Trifluoromethyl Piperazine-carbonyl High purity (>95% by HPLC)

Key Observations :

  • Ortho -fluorine (as in the target compound and ) may reduce metabolic oxidation compared to para -substituted fluorophenyl groups .
  • Hybridization with peptidomimetic motifs (e.g., ) expands target diversity but complicates synthesis.

Biological Activity

N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a 2-fluorophenyl group. Its molecular formula is C19H18FN3OC_{19}H_{18}FN_3O, and it has been identified under various identifiers such as CAS number 919729-68-3.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that derivatives featuring the piperazine moiety exhibit potent inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range, indicating strong MAO-B inhibition. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to the role of MAO in neurotransmitter metabolism .

CompoundMAO-B IC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that similar indole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These effects suggest that this compound may possess cytotoxic effects against cancer cells, although specific data on this compound remains limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Inhibition : The compound acts as a reversible inhibitor of MAO-B, which is beneficial for reducing side effects associated with irreversible inhibitors .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with the active sites of MAO enzymes, providing insights into how structural modifications can enhance inhibitory potency .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of compounds similar to this compound in models of oxidative stress-induced neurotoxicity. The results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability through antioxidant mechanisms.

Anticancer Evaluation

In vitro assays were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The results showed that compounds with similar structures induced significant apoptosis at concentrations ranging from 10 to 100 µM, suggesting potential therapeutic applications in oncology.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Piperazine Intermediate : React 2-fluorophenylpiperazine with a carbonylating agent (e.g., triphosgene) to form the 4-(2-fluorophenyl)piperazine-1-carbonyl moiety .

Indole Functionalization : Introduce the indole core via Friedel-Crafts acylation or Ullmann coupling, ensuring regioselectivity at the 3-position of indole .

Benzamide Conjugation : Couple the indole-piperazine intermediate with 3-methylbenzoyl chloride using a coupling agent like HATU or DCC in anhydrous conditions .
Key Intermediates :

  • 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride (critical for acyl transfer).
  • 3-Methylbenzamide-activated ester (ensures efficient conjugation).

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different assays?

Methodological Answer:
Contradictions in activity data may arise from assay variability, purity issues, or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate primary findings using complementary methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Purity Analysis : Confirm compound integrity via HPLC and LC-MS to rule out degradation byproducts .
  • Dose-Response Curves : Perform full concentration titrations to assess potency (EC50/IC50) across assays .
  • Computational Modeling : Use molecular dynamics (MD) simulations to predict conformational flexibility impacting target engagement .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and indole NH (δ ~10 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass accuracy to confirm stoichiometry .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the fluorophenyl and benzamide groups .

Advanced: What strategies optimize the pharmacokinetic profile without compromising target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3-methylbenzamide with a pyridine carboxamide to enhance solubility while maintaining π-π stacking .
  • Prodrug Modification : Introduce a labile ester group on the indole NH to improve oral bioavailability .
  • Piperazine Tweaking : Replace the 2-fluorophenyl with a 3-fluoro analog to balance lipophilicity and metabolic stability .
  • In Silico ADMET : Use tools like SwissADME to predict permeability and cytochrome P450 interactions .

Basic: How does the 2-fluorophenyl group in the piperazine moiety influence receptor binding compared to non-fluorinated analogs?

Methodological Answer:
The 2-fluorophenyl group enhances binding via:

  • Electron-Withdrawing Effects : Stabilizes hydrogen bonds with receptor residues (e.g., Ser/Thr in kinases) .
  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) compared to non-fluorinated analogs (logP ~2.0) .
  • Stereoelectronic Tuning : Fluorine’s van der Waals radius (1.47 Å) optimizes fit in hydrophobic pockets .

Advanced: Which computational methods predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases .
  • Pharmacophore Mapping : Identify shared features (e.g., hydrogen bond acceptors) with known off-target ligands using Schrödinger Phase .
  • Machine Learning : Train SVM models on ToxCast data to flag potential cardiotoxicity or hepatotoxicity .
  • Pathway Analysis : Leverage KEGG or Reactome to map perturbed signaling networks in omics datasets .

Basic: What are the critical steps for ensuring regioselectivity during indole functionalization?

Methodological Answer:

  • Protection/Deprotection : Use Boc or SEM groups to block competing reactive sites (e.g., indole N1) .
  • Catalyst Choice : Employ Pd(OAc)₂/Xantphos for C3-selective coupling in Ullmann reactions .
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) favor indole C3 electrophilic substitution .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout : Delete putative targets (e.g., GPCRs) in cell lines to confirm loss of activity .
  • Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink and identify binding proteins via MS/MS .
  • Thermal Shift Assay : Monitor target protein melting temperature (Tm) shifts upon compound binding .

Basic: What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers, heat (40–60°C), and UV light, followed by HPLC .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS .
  • Microsomal Incubation : Use liver microsomes + NADPH to predict CYP-mediated metabolism .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

  • Fragment Replacement : Systematically vary the benzamide (e.g., 4-methyl vs. 3-chloro) to map steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of substituents (fluorophenyl, indole) to potency/logD .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate molecular fields (steric, electrostatic) with activity .

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